molecular formula C9H9NO3-2 B1238754 Tyrosinate(2-)

Tyrosinate(2-)

Cat. No.: B1238754
M. Wt: 179.17 g/mol
InChI Key: OUYCCCASQSFEME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a tyrosinate(1-).

Scientific Research Applications

Heavy Metal Ion Removal

Tyrosinate(2-) has been used in the development of a novel tyrosine-containing inorganic–organic hybrid bioadsorbent. This adsorbent effectively removes heavy metal ions from aqueous solutions. The maximum capacity for adsorbed metal ions like Pb2+, Ni2+, Cu2+, and Zn2+ was found to be high, demonstrating the potential of tyrosinate(2-) in environmental applications (Kayan et al., 2014).

Melanogenesis

L-tyrosinate, a form of tyrosinate(2-), has shown to affect the oxidation of catecholic substances into melanin-like pigments. This includes both inhibiting and promoting oxidation processes. The study of L-tyrosinate in melanogenesis has implications for understanding skin pigmentation and related disorders (Vercruysse & Richardson, 2018).

Protein Modification

Tyrosine nitration, closely related to tyrosinate(2-), is a post-translational protein modification. It has been explored as a biomarker in various human diseases. This research provides insights into the role of tyrosine modifications in disease progression and immune responses (Ischiropoulos, 2009).

Nanoparticle Synthesis

Tyrosinate(2-) has been utilized in the synthesis of aqueous Au core-Ag shell nanoparticles. Its properties facilitate the reduction of Ag+ ions, leading to the formation of stable nanoparticles. This application highlights the potential of tyrosinate(2-) in nanotechnology (Selvakannan et al., 2004).

Wastewater Treatment

The role of tyrosinate(2-) in the degradation of tyrosol, a phenolic component in olive oil mill wastewaters, has been explored. This study demonstrates the efficacy of tyrosinate(2-) in environmental applications, particularly in the treatment of wastewater containing phenolic compounds (Ammar et al., 2015).

High-Pressure Protein Studies

Tyrosinate(2-) fluorescence has been used to study the pressure unfolding of proteins, such as chicken ovomucoid. This research offers valuable insights into protein behavior under extreme conditions, contributing to our understanding of protein folding and stability (Maeno et al., 2013).

Biotechnological Applications

Tyrosinate(2-) is recognized for its potential in biotechnological applications. This includes the production of L-DOPA, a valuable pharmaceutical compound, and other uses such as detecting or removing phenolic compounds in wastewater. This highlights the versatility and economic potential of tyrosinate(2-) in biotechnology (Faria et al., 2007).

Properties

Molecular Formula

C9H9NO3-2

Molecular Weight

179.17 g/mol

IUPAC Name

2-amino-3-(4-oxidophenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2

InChI Key

OUYCCCASQSFEME-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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